molecular formula C11H17ClN2O3 B11857326 4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B11857326
M. Wt: 260.72 g/mol
InChI Key: CCPQZIMXRIHGJM-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two rings that share a single atom, which in this case is an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 3-chloropropylamine as a starting material, which is then reacted with a spirocyclic lactone under controlled conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the spirocyclic structure or to reduce any double bonds present.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. The presence of the chloropropyl group can enhance its binding affinity through hydrophobic interactions or by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Oxaspiro[5.5]undecane-2,4-dione: This compound shares the spirocyclic structure but lacks the chloropropyl group, making it less reactive in certain substitution reactions.

    1,3-Dioxaspiro[5.5]undecane: Another spirocyclic compound with different heteroatoms in the ring, leading to different chemical properties and reactivity.

    1,3-Dithiaspiro[5.5]undecane:

Uniqueness

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to the presence of the chloropropyl group, which provides additional sites for chemical modification and enhances its potential for various applications. The combination of the spirocyclic structure with the chloropropyl group makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C11H17ClN2O3/c12-4-1-5-14-8-9(15)13-11(10(14)16)2-6-17-7-3-11/h1-8H2,(H,13,15)

InChI Key

CCPQZIMXRIHGJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)N(CC(=O)N2)CCCCl

Origin of Product

United States

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